Cas no 1369199-11-0 (2-(quinolin-7-yloxy)ethan-1-amine)

2-(Quinolin-7-yloxy)ethan-1-amine is a versatile quinoline derivative featuring an ethoxyamine linker, which enhances its utility in organic synthesis and pharmaceutical applications. The compound's structure combines the electron-rich quinoline core with a flexible amine-terminated side chain, making it a valuable intermediate for constructing complex molecules. Its reactive primary amine group facilitates further functionalization, enabling the development of targeted ligands or bioactive compounds. The quinoline moiety contributes to potential binding interactions, particularly in medicinal chemistry for drug discovery. This compound is characterized by its stability and compatibility with diverse reaction conditions, offering synthetic flexibility for researchers in heterocyclic chemistry and drug design.
2-(quinolin-7-yloxy)ethan-1-amine structure
1369199-11-0 structure
Product name:2-(quinolin-7-yloxy)ethan-1-amine
CAS No:1369199-11-0
MF:C11H12N2O
MW:188.225782394409
CID:5795898
PubChem ID:82580541

2-(quinolin-7-yloxy)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(quinolin-7-yloxy)ethan-1-amine
    • 1369199-11-0
    • EN300-1837850
    • SCHEMBL24272398
    • Inchi: 1S/C11H12N2O/c12-5-7-14-10-4-3-9-2-1-6-13-11(9)8-10/h1-4,6,8H,5,7,12H2
    • InChI Key: FZIFJKSBGDPGRP-UHFFFAOYSA-N
    • SMILES: O(CCN)C1C=CC2=CC=CN=C2C=1

Computed Properties

  • Exact Mass: 188.094963011g/mol
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 48.1Ų

2-(quinolin-7-yloxy)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1837850-5.0g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
5g
$3396.0 2023-05-26
Enamine
EN300-1837850-2.5g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
2.5g
$1230.0 2023-09-19
Enamine
EN300-1837850-1g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
1g
$628.0 2023-09-19
Enamine
EN300-1837850-0.1g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
0.1g
$553.0 2023-09-19
Enamine
EN300-1837850-0.5g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
0.5g
$603.0 2023-09-19
Enamine
EN300-1837850-0.05g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
0.05g
$528.0 2023-09-19
Enamine
EN300-1837850-10.0g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
10g
$5037.0 2023-05-26
Enamine
EN300-1837850-5g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
5g
$1821.0 2023-09-19
Enamine
EN300-1837850-10g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
10g
$2701.0 2023-09-19
Enamine
EN300-1837850-0.25g
2-(quinolin-7-yloxy)ethan-1-amine
1369199-11-0
0.25g
$579.0 2023-09-19

Additional information on 2-(quinolin-7-yloxy)ethan-1-amine

Exploring the Versatile Applications and Properties of 2-(quinolin-7-yloxy)ethan-1-amine (CAS No. 1369199-11-0)

In the realm of organic chemistry and pharmaceutical research, 2-(quinolin-7-yloxy)ethan-1-amine (CAS No. 1369199-11-0) has emerged as a compound of significant interest. This quinoline derivative, characterized by its unique molecular structure, exhibits a wide range of potential applications, from drug development to material science. Researchers and industry professionals are increasingly focusing on this compound due to its bioactive properties and structural versatility.

The compound's chemical name, 2-(quinolin-7-yloxy)ethan-1-amine, highlights its core structure: a quinoline ring linked to an ethanamine moiety via an oxygen bridge. This arrangement is pivotal for its pharmacological activity, particularly in targeting specific enzyme interactions and receptor binding. Recent studies have explored its role as a building block in the synthesis of more complex molecules, especially in the development of novel therapeutics for neurological and inflammatory conditions.

One of the most searched questions in the field is: "What are the potential medical applications of quinoline derivatives?" This reflects the growing curiosity about compounds like 2-(quinolin-7-yloxy)ethan-1-amine. Current research suggests its utility in designing small-molecule inhibitors and modulators for diseases such as cancer and autoimmune disorders. Its molecular weight and solubility profile make it a promising candidate for drug formulation, aligning with the trend toward personalized medicine.

From a synthetic chemistry perspective, the compound's CAS No. 1369199-11-0 serves as a critical identifier for researchers sourcing high-purity materials. Laboratories often inquire about "efficient synthesis routes for 2-(quinolin-7-yloxy)ethan-1-amine," underscoring the demand for scalable and cost-effective production methods. Recent advancements in catalytic processes and green chemistry have improved yields, reducing environmental impact—a key concern in modern chemical manufacturing.

Beyond pharmaceuticals, 2-(quinolin-7-yloxy)ethan-1-amine has found niche applications in material science. Its ability to form stable coordination complexes with metals has sparked interest in catalysis and sensor development. For instance, its derivatives are being tested in OLED technologies due to their luminescent properties, addressing the surge in demand for energy-efficient displays.

Another trending topic is the compound's safety profile and regulatory status. While not classified as hazardous, proper handling protocols are essential, as with any fine chemical. Researchers frequently search for "MSDS for 2-(quinolin-7-yloxy)ethan-1-amine" to ensure compliance with laboratory safety standards. This aligns with the broader shift toward responsible research practices in academia and industry.

In conclusion, 2-(quinolin-7-yloxy)ethan-1-amine (CAS No. 1369199-11-0) represents a multifaceted compound with expanding relevance across scientific disciplines. Its structural adaptability, combined with emerging applications in drug discovery and advanced materials, positions it as a valuable asset for future innovations. As research continues to unravel its full potential, this compound is poised to remain a focal point in cutting-edge chemistry and biomedical engineering.

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